
Aloe Emodin 1-Glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aloe Emodin 1-Glucoside is a naturally occurring anthraquinone derivative found in various plants, including aloe vera, rhubarb, and cassia. This compound is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloe Emodin 1-Glucoside can be synthesized through glycosylation of aloe-emodin using glycosyltransferase enzymes. For instance, glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) has been used for enzymatic modification of aloe-emodin in vitro and in vivo . The reaction typically involves aloe-emodin, UDP-glucose as the glycone donor, and purified YjiC enzyme in a buffer solution .
Industrial Production Methods: Industrial production of this compound involves biotransformation and metabolic engineering approaches. Genetically engineered Escherichia coli strains are often used to enhance the availability of UDP-glucose and optimize the yield of the glycosylated product .
Chemical Reactions Analysis
Types of Reactions: Aloe Emodin 1-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using nitric acid, leading to the formation of oxidative degradation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of aloe-emodin .
Scientific Research Applications
Aloe Emodin 1-Glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits significant antibacterial, antiviral, and anti-inflammatory properties.
Mechanism of Action
Aloe Emodin 1-Glucoside exerts its effects through multiple molecular targets and pathways. It inhibits the migration and angiogenesis of cancer cells by reducing the DNA binding activity of NF-κB and down-regulating the expression of MMP-2, MMP-9, RhoB, and VEGF . Additionally, it can down-regulate the expression of MMP-2 through the p38-dependent MAPK–NF-κB pathway, thereby inhibiting the invasive ability of tumor cells .
Comparison with Similar Compounds
Aloin: A C-glycoside that can be hydrolyzed to form aloe-emodin.
Aloesin: Known for its skin-lightening and anti-inflammatory effects.
Uniqueness: Aloe Emodin 1-Glucoside is unique due to its glycosylated structure, which enhances its solubility and stability while retaining its biological activities . This makes it particularly valuable in pharmaceutical and cosmetic applications.
Properties
Molecular Formula |
C21H20O10 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
8-hydroxy-3-(hydroxymethyl)-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c22-6-8-4-10-15(18(27)14-9(16(10)25)2-1-3-11(14)24)12(5-8)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m0/s1 |
InChI Key |
SJFGNHVZJUSQBX-WFMVXBLUSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)CO |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


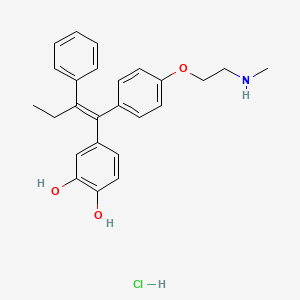
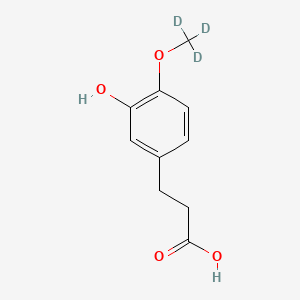

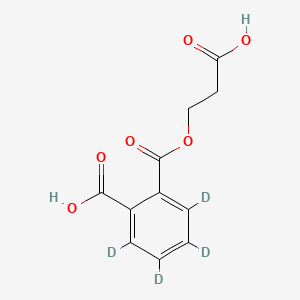

![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)

![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
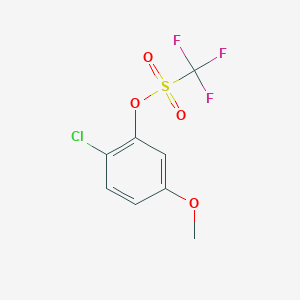
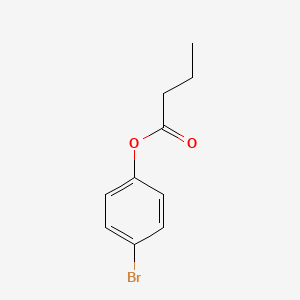
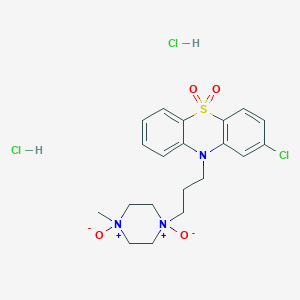
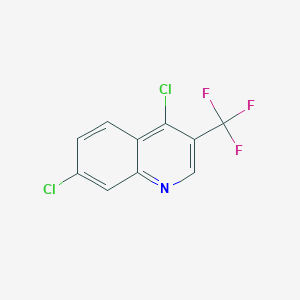

![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
